9-Propyl-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-propyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBWLZNGULENBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166470 | |
| Record name | 9H-Fluorene, propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158599-21-4 | |
| Record name | 9H-Fluorene, propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene, propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 9 Propyl 9h Fluorene and Its Analogues
Regioselective Synthesis Strategies at the 9-Position of Fluorene (B118485)
The methylene (B1212753) bridge (C9) of the fluorene molecule is particularly reactive due to the acidity of its protons, making it a prime target for substitution. rsc.orgasianpubs.org Achieving regioselectivity at this position is crucial for the synthesis of well-defined functional molecules. rsc.orgnih.gov Traditional methods often involve lengthy synthetic sequences, but modern transition-metal catalysis and metal-free approaches have enabled more efficient and direct functionalization. rsc.orgresearchgate.net
The formation of carbon-carbon bonds at the C9 position of fluorene is a fundamental transformation for creating a diverse array of derivatives. researchgate.net These methods are broadly categorized into transition-metal-catalyzed and metal-free reactions. researchgate.net
Ruthenium-catalyzed C-H alkylation of 9H-fluorene using alcohols represents a green and atom-economical approach. researchgate.net For instance, the reaction of 9H-fluorene with primary alcohols in the presence of a [Ru(p-cymene)Cl2]2 catalyst leads to selective mono-C9-alkylation in good to excellent yields. researchgate.net This "borrowing hydrogen" methodology allows for the use of alcohols as environmentally benign alkylating agents, with water as the only byproduct. researchgate.net
Another notable method involves the use of organometallic reagents. The retro-Grignard addition reaction has been explored, demonstrating the reversibility of the benzyl (B1604629) addition to ketones. dtu.dk Furthermore, highly reactive Grignard reagents like allyl- and benzylmagnesium halides can participate in the ring-opening of cyclic ethers with concurrent C-C bond formation. dtu.dk
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are powerful tools for C-C bond formation. mdpi.com These reactions have been successfully employed in the synthesis of functional molecules and polymers. mdpi.com
Alkylation at the 9-position of fluorene can be controlled to yield either mono- or di-substituted products. The acidity of the C9 protons facilitates deprotonation by a base, followed by nucleophilic attack on an alkyl halide. asianpubs.orgaau.edu.et
Phase-transfer catalysis is a widely used method for the synthesis of 9,9-dialkyl substituted fluorenes. aau.edu.et This technique typically involves a two-phase system, such as toluene (B28343) and aqueous sodium hydroxide (B78521), with a phase-transfer catalyst like a tetraalkylammonium bromide. aau.edu.et A facile method for the alkylation of fluorene has been reported under aqueous conditions, which inhibits the formation of the undesired fluorenone byproduct and exclusively yields the dialkyl-substituted fluorene. researchgate.net
For mono-alkylation, t-BuOK has been demonstrated as an effective catalyst for the reaction of fluorene with alcohols under mild conditions. researchgate.net This method provides a green route to 9-monoalkylfluorene derivatives. researchgate.net The reaction is believed to proceed through the condensation of an in-situ generated aldehyde with fluorene to form a dibenzofulvene, which is then reduced by a potassium alkoxide. researchgate.net
Table 1: Comparison of Mono- and Di-alkylation Methods at the 9-Position of Fluorene
| Method | Substitution | Key Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Phase-Transfer Catalysis | Di-alkylation | Alkyl halide, NaOH(aq), Phase-transfer catalyst | Two-phase system (e.g., toluene/water) | High yield of di-substituted product | aau.edu.et |
| Aqueous C-H Alkylation | Di-alkylation | Alkyl halide | Aqueous conditions | Inhibits fluorenone formation | researchgate.net |
| t-BuOK-catalyzed | Mono-alkylation | Alcohol, t-BuOK | Toluene, 120-140 °C | Green, mild conditions | researchgate.net |
| Ruthenium-catalyzed | Mono-alkylation | Alcohol, [Ru(p-cymene)Cl2]2 | N/A | Atom-economical, uses benign alkylating agents | researchgate.net |
Molybdenum(V) reagents, such as molybdenum pentachloride (MoCl5), are powerful oxidants for dehydrogenative coupling reactions. researchgate.net These reagents facilitate a modular and high-yielding synthesis of highly functionalized 9-monosubstituted fluorenes. nih.govacs.org The process involves an oxidative intramolecular coupling of functionalized diphenylpropanone derivatives. researchgate.netacs.org
This synthetic strategy is notable for its tolerance of a variety of labile functional groups, including amides and iodo groups, due to the high reaction rates. researchgate.netnih.govacs.org The performance of MoCl5 can be enhanced by the addition of Lewis acids or by substituting chlorido ligands with 1,1,1,3,3,3-hexafluoroisopropanolate (HFIP). acs.org This method provides access to precursors for pharmacologically important molecules. nih.govacs.org
A straightforward approach for synthesizing 9,9-disubstituted fluorenes utilizes a palladium-catalyzed reaction of 2-iodobiphenyls with α-diazoesters. nih.govlabxing.comacs.org This reaction proceeds through a tandem sequence involving C(sp²)-H activation and carbenoid insertion. nih.govlabxing.comacs.org The proposed mechanism begins with the oxidative addition of the 2-iodobiphenyl (B1664525) to a Pd(0) species, followed by intramolecular C-H activation to form a palladacycle. labxing.com Subsequent insertion of the diazo compound and reductive elimination yields the 9,9-disubstituted fluorene product. labxing.com This method is particularly useful for introducing aryl groups at the C9 position, which enhances the morphological and thermal stability of the resulting materials. labxing.com
Another palladium-catalyzed method involves the coupling of 2-iodobiphenyls with alkenyl bromides to construct 9-(diorganomethylidene)fluorenes. rsc.org This atom-economical protocol proceeds via C-H activation, oxidative addition, reductive elimination, and intramolecular Heck coupling. rsc.org
A denitrogenative palladium-catalyzed cascade reaction has also been developed for the modular and regioselective synthesis of polysubstituted fluorenes. rsc.orgnih.gov This approach utilizes a hydrazone as a deciduous chelating group and a methylene synthon. rsc.orgnih.gov
The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of fluorene derivatives, several metal-free catalytic strategies have emerged.
One such approach is the [3+3] benzannulation of 1-indanylidene-malononitrile with Morita–Baylis–Hillman carbonates. henu.edu.cnhenu.edu.cnrsc.org This reaction provides selective access to a wide range of functionalized fluorene or fluorenone compounds in high yields under mild, metal-free conditions. henu.edu.cnhenu.edu.cnrsc.org
Another metal-free method involves the oxidative cyanomethylenation of fluorenes with alkyl nitriles using t-BuOOt-Bu as an oxidant. nih.gov This protocol, which is proposed to proceed via a radical process, allows for the synthesis of highly functionalized fluorene derivatives containing a nitrile group at the 9-position. nih.gov
Multicomponent reactions (MCRs) are highly efficient processes that generate complex molecules from three or more starting materials in a single step. nih.govrsc.org They are characterized by high atom economy and the ability to create diverse molecular libraries. rsc.orgfrontiersin.org
Fluorene and fluorenone moieties have been incorporated into diverse and complex derivatives using isocyanide-based MCRs. researchgate.net For example, the dual functionality of 9-isocyanofluorene has been exploited in various IMCRs to produce novel adducts. researchgate.net
Fluorous MCRs (F-MCRs) represent another powerful strategy. In this approach, one of the starting materials is tagged with a fluorous group, which facilitates the separation of the product. nih.gov This technique has been used to synthesize various heterocyclic systems, which can be further modified post-MCR to increase molecular diversity. nih.gov
Metal-Free Catalytic Conditions for the Construction of Functionalized Fluorene Derivatives
Functionalization at C2 and C7 Positions for Extended π-Conjugation
The introduction of substituents at the C2 and C7 positions of the fluorene scaffold is a key strategy for modulating the electronic properties of the resulting materials. These positions are electronically coupled through the π-system of the fluorene ring, and their functionalization allows for the extension of conjugation, which is essential for applications in organic electronics.
Sonogashira Coupling Reactions in Fluorene Derivatization
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. libretexts.org This reaction, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, has proven to be highly effective for the derivatization of fluorene at the C2 and C7 positions. libretexts.orgresearchgate.net The introduction of alkynyl groups at these positions significantly extends the π-conjugation of the fluorene system.
The general applicability of the Sonogashira coupling allows for the introduction of a wide variety of alkyne substituents, including those bearing aryl, heteroaryl, and alkyl groups. libretexts.org This versatility enables the fine-tuning of the optoelectronic properties of the resulting fluorene derivatives. For instance, the incorporation of electron-donating or electron-accepting groups on the alkyne moiety can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While initially successful, attempts to derivatize 2,7-dibromo-fluorenylidene phosphaalkene using Suzuki-type coupling proved challenging, often leading to degradation. In contrast, milder Stille coupling conditions were successfully employed for monofunctionalization at the less sterically hindered C7 position. nih.gov
Table 1: Sonogashira Coupling Reaction Parameters
| Parameter | Description |
| Catalyst | Typically a Pd(0) complex, such as [Pd(PPh₃)₄]. |
| Co-catalyst | Often a Cu(I) salt, like CuI. |
| Substrates | An aryl or vinyl halide (e.g., 2,7-dibromofluorene) and a terminal alkyne. |
| Base | An amine base, such as triethylamine (B128534) (NEt₃), is commonly used. |
| Solvent | A variety of organic solvents can be used, including tetrahydrofuran (B95107) (THF) and toluene. |
Suzuki Coupling Methodologies for Conjugated Polymers
The Suzuki coupling reaction is another palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of conjugated polymers based on fluorene. collectionscanada.gc.carsc.org This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. acs.org For the synthesis of fluorene-based polymers, this typically involves the polymerization of a 2,7-dibromofluorene (B93635) monomer with a diboronic acid or ester derivative of another aromatic unit.
The Suzuki coupling is highly valued for its tolerance of a wide range of functional groups, which allows for the synthesis of complex and multifunctional polymers. collectionscanada.gc.ca By alternating fluorene units with other aromatic or heteroaromatic moieties, copolymers with tailored electronic and photophysical properties can be obtained. asianpubs.org For example, the incorporation of electron-deficient units can lower the LUMO energy level, which is beneficial for applications in polymer light-emitting diodes (PLEDs) and organic photovoltaics (OPVs). asianpubs.orgrsc.org The synthesis of a highly soluble fluorene-triphenylamine conjugated alternating copolymer (PF–TPA) was achieved using Suzuki coupling conditions. rsc.org Similarly, new series of conjugated polymers containing fluorene and diphenylamine (B1679370) units have been successfully synthesized via the Suzuki cross-coupling reaction. collectionscanada.gc.ca
Table 2: Examples of Fluorene Copolymers Synthesized via Suzuki Coupling
| Copolymer | Monomers | Resulting Properties | Reference |
| PF-TPA | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and N-4-methoxy-4,4′-dibromotriphenylamine | Excellent thermal stability, specific optical and electrochemical properties for memory devices. | rsc.org |
| Fluorene-diphenylamine copolymers | Fluorene and diphenylamine monomers | Red-shifted absorption and photoluminescence due to donor-acceptor interactions. | collectionscanada.gc.ca |
| Fluorene-benzothiadiazole copolymer | 9,9-dioctylfluorene and 2,1,3-benzothiadiazole | Reduced LUMO level, improving electron mobility for photovoltaic applications. | asianpubs.org |
| Fluorene-2-pyridine-4-ylidenemalononitrile copolymers | Fluorene and 2-[2,6-bis(2-arylvinyl)pyridine-4-ylidene]-malononitrile | Low-lying LUMO and raised HOMO energy levels, promising for charge-balanced electroluminescence. | rsc.org |
Direct C-H Arylation for Chiral Fluorene Derivatives
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. chemrxiv.org This method involves the direct coupling of an aromatic C-H bond with an aryl halide. In the context of fluorene chemistry, direct C-H arylation has been utilized for the synthesis of complex derivatives, including those with chiral properties. researchgate.net
Palladium-catalyzed enantioselective C-H arylation has been successfully applied to construct chiral fluorene derivatives. researchgate.net This approach often employs a chiral ligand to control the stereochemistry of the reaction, leading to the formation of enantioenriched products. For instance, the use of a unique bifunctional phosphine-carboxylate ligand in palladium-catalyzed enantioselective C-H arylation provides access to lower carbo[n]helicenes. researchgate.net Furthermore, rhodium catalysts have been shown to be effective for the selective ortho C-H arylation of ketones with boron reagents. acs.org These methods open up new avenues for the synthesis of chiral materials with potential applications in asymmetric catalysis and chiroptical devices.
Asymmetric Synthesis Approaches for Chiral Fluorene Derivatives
Chiral fluorene derivatives are of significant interest due to their potential applications in asymmetric catalysis, materials science, and as chiral ligands. bsb-muenchen.deresearchgate.net The development of efficient methods for their asymmetric synthesis is therefore a key area of research.
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis is a powerful tool for the enantioselective synthesis of chiral fluorenes. bsb-muenchen.deresearchgate.net Various transition metals, including palladium and rhodium, have been employed to catalyze asymmetric reactions that introduce chirality into the fluorene scaffold. bsb-muenchen.denih.gov
One notable strategy involves the catalytic asymmetric C-H functionalization. For example, a rhodium-carbene C(sp²)-H functionalization has been developed to synthesize chiral fluorenes with high enantioselectivity. nih.gov This method relies on a transient-axial-chirality transfer strategy, where the chirality from a chiral catalyst is transferred to a dirhodium carbene intermediate, which then directs the enantioselective C-H functionalization. nih.gov Palladium-catalyzed reactions, such as the sequential Suzuki/asymmetric aldol (B89426) reactions, have also been explored for the synthesis of chiral fluorene derivatives. acs.org
Organo-Catalyzed Enantioselective Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to transition metal catalysis for asymmetric synthesis. nih.gov In the context of fluorene chemistry, organocatalysis has been successfully applied to the enantioselective synthesis of chiral derivatives. rsc.orgrsc.org
A prominent example is the use of chiral phosphoric acids and their derivatives as catalysts. Chiral N-triflyl phosphoramide (B1221513) has been shown to be an efficient catalyst for the tandem double Friedel–Crafts reaction between indoles and 2-formylbiphenyl derivatives, affording various 9-(3-indolyl)fluorene derivatives in good yields and with high enantiomeric excess (up to 94% ee). rsc.orgrsc.org Interestingly, the use of chiral N-triflyl phosphoramide leads to products with the opposite absolute configuration compared to those obtained with a chiral phosphoric acid catalyst, providing access to both enantiomers of the desired product. rsc.org Organocatalyzed enantioselective [4+4] cycloadditions of fluorenes with electron-deficient dienes have also been reported. researchgate.net
Table 3: Comparison of Asymmetric Synthesis Approaches for Chiral Fluorenes
| Approach | Catalyst Type | Key Features | Example Reaction | Reference |
| Transition Metal-Catalyzed | Palladium, Rhodium | High efficiency and enantioselectivity, often involves C-H functionalization. | Rhodium-carbene C(sp²)-H functionalization. | nih.gov |
| Organo-Catalyzed | Chiral Phosphoric Acids, N-triflyl phosphoramides | Metal-free, provides access to both enantiomers with different catalysts. | Tandem double Friedel–Crafts reaction of indoles with 2-formylbiphenyls. | rsc.orgrsc.org |
Derivatization Strategies for Specific Functional Groups on the Fluorene Core
The fluorene core is a versatile aromatic scaffold that can be chemically modified at several positions, most notably at the C2, C7, and C9 positions. mdpi.com These modifications allow for the fine-tuning of the molecule's physicochemical properties for various applications. Derivatization strategies often involve the introduction of specific functional groups to alter electronic properties, solubility, and reactivity, enabling the synthesis of a wide array of functional materials. mdpi.commdpi.com
Synthesis of 9-Fluorenone (B1672902) Derivatives via Aerobic Oxidation
The oxidation of the C9 methylene bridge of the fluorene skeleton to a carbonyl group, yielding 9-fluorenone derivatives, is a fundamental transformation in fluorene chemistry. sci-hub.se Aerobic oxidation, which utilizes molecular oxygen as the oxidant, is an environmentally benign and efficient method for this conversion. mdpi.comrsc.org Various catalytic systems have been developed to facilitate this reaction under mild conditions.
A green and highly efficient method involves the use of potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under ambient conditions. rsc.orgresearchgate.net This approach has been shown to be effective for a range of 9H-fluorenes, including those with nitro and halogen substituents, providing high yields and purity. rsc.org The efficiency of this reaction can be further enhanced by using a graphene-supported KOH composite, which is recyclable and promotes the reaction at room temperature. nih.govresearchgate.net One study demonstrated that this graphene-supported system in DMF led to a quantitative yield of 9-fluorenone from 9H-fluorene. researchgate.net
Photocatalytic aerobic oxidation offers another advanced methodology. Ruthenium-based catalysts, in conjunction with a copper co-catalyst and white light irradiation, have been used for the selective aerobic oxidation of fluorene derivatives at room temperature in acetonitrile. mdpi.comrsc.org This method shows high compatibility with various functional groups. rsc.org Other metal-based systems, such as those using rhodium complexes or iron(III) chloride with lithium bromide under blue-light irradiation, have also been successfully employed for the oxidation of benzylic C-H bonds to ketones. mdpi.com Metallophthalocyanines, particularly cobalt(II) phthalocyanine, have been used as catalysts for the aerobic oxidation of benzylic methylene compounds in ionic liquids. mdpi.com
The table below summarizes various catalytic systems for the aerobic oxidation of 9H-fluorenes.
| Catalyst System | Oxidant | Conditions | Solvent | Yield | Reference(s) |
| KOH | Air | Room Temperature | THF | High | rsc.orgresearchgate.net |
| Graphene-supported KOH | Air | Room Temperature | DMF | Quantitative | nih.govresearchgate.net |
| Ru catalyst / Cu(MeCN)₄OTf | O₂ | White Light, Room Temp. | Acetonitrile | Good to High | mdpi.comrsc.org |
| FeCl₃·6H₂O / LiBr | O₂ | Blue Light | --- | Moderate to High | mdpi.com |
| Cobalt(II) phthalocyanine | O₂ | --- | Ionic Liquid | --- | mdpi.com |
Formation of Dibenzofulvene Derivatives
Dibenzofulvenes, also known as 9-methylidene-9H-fluorenes, are derivatives where the C9 carbon is part of an exocyclic double bond. mdpi.comwikipedia.org This structural modification extends the π-conjugation of the fluorene system, significantly altering its electronic and optical properties. mdpi.comresearchgate.net
The most common and efficient method for synthesizing dibenzofulvene derivatives is the Knoevenagel condensation. mdpi.commdpi.com This reaction involves the condensation of a fluorene derivative at the C9 position with an aldehyde or ketone, typically in the presence of a base like potassium tert-butoxide (t-BuOK) in a solvent such as ethanol. mdpi.com This method allows for the introduction of a wide variety of aliphatic, aromatic, or heteroaromatic substituents onto the exocyclic double bond, enabling precise tuning of the final compound's properties. mdpi.comresearchgate.net
An alternative approach is the N-heterocyclic carbene (NHC)-catalyzed olefination reaction between 9-(trimethylsilyl)fluorene (B1595991) and various aldehydes. rsc.org This method can produce dibenzofulvenes in good to excellent yields under mild conditions. Interestingly, by modifying the reaction conditions, such as catalyst loading and the addition of water, the same starting materials can be selectively converted to fluorenyl alcohols instead. rsc.org
The Corey-Fuchs reaction provides another route to dibenzofulvenes. This method begins with the reaction of 9-fluorenone with carbon tetrabromide and triphenylphosphine (B44618) to form 9-(dibromomethylene)-9H-fluorene. This intermediate can then undergo a Suzuki coupling reaction with a selected boronic acid to yield a disubstituted dibenzofulvene derivative. mdpi.com
Subsequent modifications to the dibenzofulvene structure are also possible. For instance, dibrominated dibenzofulvene derivatives can undergo further coupling reactions like the Buchwald-Hartwig, Suzuki, or Sonogashira reactions to introduce additional functional groups at the C2 and C7 positions of the fluorene core. mdpi.com
| Synthesis Method | Reactants | Key Reagents/Catalysts | Product Type | Reference(s) |
| Knoevenagel Condensation | Fluorene, Aldehyde/Ketone | Base (e.g., t-BuOK) | Dibenzofulvene | mdpi.commdpi.com |
| NHC-Catalyzed Olefination | 9-(trimethylsilyl)fluorene, Aldehyde | N-Heterocyclic Carbene (NHC) | Dibenzofulvene | rsc.org |
| Corey-Fuchs Reaction followed by Suzuki Coupling | 9-Fluorenone, CBr₄, PPh₃; then Boronic Acid | PPh₃, Pd catalyst | Disubstituted Dibenzofulvene | mdpi.com |
Introduction of Heterocyclic Motifs and Heteroatom-Containing Groups
Incorporating heterocyclic motifs and heteroatoms into the fluorene framework is a powerful strategy for developing materials with novel electronic and biological properties. acs.orgmdpi.comnih.gov The introduction of fluorine, for example, can significantly alter properties like lipophilicity, metabolic stability, and receptor binding affinity. mdpi.comnih.govresearchgate.net
One common approach involves the functionalization of the fluorene core at the 2 and 7 positions. mdpi.com This is often achieved through initial halogenation (e.g., bromination) followed by transition-metal-catalyzed cross-coupling reactions. mdpi.commdpi.com The Suzuki, Sonogashira, and Buchwald-Hartwig reactions are frequently employed to form new carbon-carbon or carbon-heteroatom bonds. mdpi.commdpi.com For example, the Buchwald-Hartwig coupling can be used to introduce aromatic amine systems, creating a new carbon-nitrogen bond. mdpi.com
A rhodium-catalyzed three-component "stitching reaction" has been developed to synthesize multisubstituted fluorene derivatives, allowing for the installation of various heteroatom and carbon nucleophiles. acs.orgacs.orgnih.gov This convergent approach enables the rapid generation of a diverse library of fluorene analogues from simple precursors. acs.org
Furthermore, heterocyclic systems can be fused to the fluorene backbone. The electrophilic borylation of 2,5-diarylpyrazines can lead to the formation of boron-nitrogen doped dihydroindeno[1,2-b]fluorene derivatives. rsc.org These compounds exhibit broad light absorption profiles, making them suitable for optoelectronic applications. rsc.org The synthesis is scalable and allows for tuning of the electronic properties by changing the substituents. rsc.org
Synthesis of 9-Diazofluorene (B1199885) Derivatives
9-Diazofluorene is a key intermediate in fluorene chemistry, serving as a precursor for the generation of fluorenylidene, a reactive carbene. wikipedia.org The synthesis of 9-diazofluorenes is crucial for accessing a range of other fluorene derivatives through carbene insertion reactions. researchgate.netresearchgate.net
The standard synthesis of 9-diazofluorene begins with 9-fluorenone. The ketone is first converted to 9-fluorenone hydrazone through a reaction with hydrazine. The subsequent oxidation of the hydrazone yields the target 9-diazofluorene. A common method for this oxidation involves using reagents like peracetic acid in the presence of iodine and a base such as 1,1,3,3-tetramethylguanidine (B143053) in a solvent like 1,2-dichloroethane. prepchem.com
The synthesis route has been established for various substituted 9-diazofluorenes, including those with donor-acceptor groups at the C2 and C7 positions. researchgate.netmdpi.com These compounds are of interest as they can be non-fluorescent initially but become highly fluorescent after photolysis, which ejects nitrogen gas to form a carbene that can then react further. researchgate.netmdpi.com This property makes them suitable as photoactivatable fluorescent probes. researchgate.net The key synthetic step remains the conversion of the corresponding substituted 9-fluorenone to its hydrazone, followed by oxidation. researchgate.net
| Precursor | Key Reagents | Product | Reference(s) |
| 9-Fluorenone hydrazone | Peracetic acid, Iodine, 1,1,3,3-tetramethylguanidine | 9-Diazofluorene | prepchem.com |
| 2,7-Disubstituted 9-fluorenone | Hydrazine, then Oxidizing Agent | 2,7-Disubstituted 9-diazofluorene | researchgate.netmdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 9 Propyl 9h Fluorene Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, ³¹P NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of the atomic framework of fluorene (B118485) derivatives. Techniques such as ¹H, ¹³C, and, where applicable, ¹⁹F or ³¹P NMR provide detailed information about the chemical environment of each nucleus.
For instance, in the analogue ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate, the ¹H NMR spectrum clearly resolves the signals for the aromatic protons, the methylene (B1212753) protons of the fluorene ring, and the distinct protons of the ethyl and propyl substituents. fishersci.se The chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton within the molecular structure. The ¹³C NMR spectrum is similarly informative, providing signals for each unique carbon atom, from the carbonyl carbon of the ester group to the individual carbons of the fluorene skeleton and the alkyl chains. fishersci.se
In more complex or fluorinated analogues, ¹⁹F NMR spectroscopy offers a sensitive probe into the electronic environment of the fluorine atoms. fishersci.ca The chemical shifts in ¹⁹F NMR are highly sensitive to changes in the surrounding structure, making it a powerful tool for confirming successful substitution and characterizing the electronic properties of the molecule. fishersci.ca The combination of these NMR techniques allows for a complete and detailed structural elucidation in solution.
Table 1: NMR Spectroscopic Data for Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate in CDCl₃ fishersci.se
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 11.5 | s | -OH |
| ¹H | 7.73 | d, J = 7.8 | Aromatic H |
| ¹H | 7.51 | d, J = 6.4 | Aromatic H |
| ¹H | 7.40–7.29 | m | Aromatic H |
| ¹H | 7.23 | s | Aromatic H |
| ¹H | 4.44 | q, J = 7.1 | -OCH₂CH₃ |
| ¹H | 3.77 | s | C9-H₂ |
| ¹H | 3.07-2.88 | m | -CH₂CH₂CH₃ |
| ¹H | 1.69–1.54 | m | -CH₂CH₂CH₃ |
| ¹H | 1.45 | t, J = 7.1 | -OCH₂CH₃ |
| ¹H | 1.04 | t, J = 7.3 | -CH₂CH₂CH₃ |
| ¹³C | 171.9, 162.9, 146.9, 144.6, 141.4, 140.6 | Aromatic & C=O | |
| ¹³C | 133.6, 128.1, 126.8, 124.9, 121.0, 110.1, 106.5 | Aromatic & C-O | |
| ¹³C | 61.4 | -OCH₂CH₃ | |
| ¹³C | 35.8 | C9 | |
| ¹³C | 35.1, 23.9, 14.0 | Propyl group | |
| ¹³C | 14.6 | -OCH₂CH₃ |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, which allows for the unambiguous determination of a molecule's formula.
For the analogue ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate, Electrospray Ionization (ESI) HRMS analysis confirmed the calculated mass for the sodiated molecule [M+Na]⁺, providing strong evidence for its proposed structure. fishersci.se The NIST Chemistry WebBook also lists mass spectrometry data for the parent compound, 9-propyl-9H-fluorene. nih.gov Analysis of fragmentation patterns in mass spectra can further corroborate the proposed structure by identifying characteristic fragments of the fluorene core and its substituents. thegoodscentscompany.comcenmed.com
Table 2: High-Resolution Mass Spectrometry Data for Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate fishersci.se
| Technique | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| ESI-HRMS (TOF) | [M+Na]⁺ | 333.1461 | 333.1466 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. nih.gov For fluorene derivatives, IR spectroscopy can confirm the presence of the aromatic system, the alkyl substituents, and any other functional groups introduced during synthesis.
In the spectrum of ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate, a broad absorption band between 3400–3200 cm⁻¹ confirms the presence of the hydroxyl (O–H) group, while a strong peak at 1646 cm⁻¹ is characteristic of the conjugated carbonyl (C=O) group of the ester. fishersci.se The region between 3000-2850 cm⁻¹ would show C-H stretching vibrations from the propyl and ethyl groups, and characteristic peaks for the aromatic C-H and C=C bonds would also be present. fishersci.nl Studies on fluorene itself have identified specific absorption bands associated with the methylene group at the C9 position.
Table 3: Infrared Spectroscopy Data for Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate (KBr) fishersci.se
| Functional Group | Absorption Frequency (υ, cm⁻¹) |
|---|---|
| O–H stretch | 3400–3200 (broad) |
| C=O stretch | 1646 |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's conformation. The development of new fluorene-based systems relies heavily on single-crystal structure analysis.
The data from single-crystal X-ray diffraction allows for a detailed investigation of the intermolecular interactions that govern how molecules pack in a crystal. In fluorene derivatives, non-covalent interactions such as C-H···π contacts, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are common.
The crystal structure of analogues like 9,9-bis(hydroxymethyl)-9H-fluorene also reveals strong intermolecular O-H···O hydrogen bonds, which dictate the primary packing arrangement. Conversely, direct π···π stacking interactions between the fluorene rings may be absent in some structures, with the crystal packing being stabilized by other forces. The analysis of these interactions is fundamental to crystal engineering, as they determine the material's bulk properties.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions involved in close contacts.
For fluorene derivatives, bright red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds. For example, in the structure of 9,9-bis(hydroxymethyl)-9H-fluorene, these spots clearly show O-H···O interactions. Fainter red areas can signify weaker C-H···π contacts.
Computational Chemistry and Theoretical Investigations of 9 Propyl 9h Fluorene
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the properties of molecules like 9-propyl-9H-fluorene. DFT calculations, often using functionals like B3LYP, are utilized to find the optimized molecular geometry and to analyze the molecule's electronic properties. nih.govfishersci.at
The substitution of a propyl group at the 9-position of the fluorene (B118485) ring introduces conformational flexibility. The propyl chain can orient itself in different spatial arrangements relative to the planar fluorene moiety, resulting in distinct conformers. The primary conformers are often described as axial and equatorial, based on the orientation of the C9-C1' bond of the propyl group with respect to the plane of the fluorene ring. A third, higher-energy gauche conformer may also exist.
A detailed study on the conformational analysis and dynamics of 9-propylfluorene has been conducted, highlighting the existence of these stable conformers. acs.orgacs.org DFT calculations are used to optimize the geometry of each potential conformer, determining their relative stabilities by calculating their total electronic energies. These calculations help identify the global minimum energy structure, which is the most stable conformation of the molecule. The energy difference between these conformers is typically small, on the order of a few kcal/mol. nih.gov
Table 1: Conformational Analysis of this compound This table is representative of typical DFT calculation results for conformational analysis. Specific energy values for this compound require dedicated computational studies.
| Conformer | Propyl Group Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| Equatorial | Extends away from the fluorene rings | 0.0 (most stable) | C1-C9-C1'-C2' ≈ ±180° |
| Axial | Positioned over the fluorene rings | ~0.5 - 1.5 | C1-C9-C1'-C2' ≈ ±60° |
| Gauche | Intermediate orientation | > 2.0 | Other |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that influences the molecule's chemical reactivity and electronic transitions. fishersci.fi
For this compound, the HOMO is typically localized on the electron-rich fluorene ring system, while the LUMO is also distributed across the π-conjugated system. DFT calculations show that modifying the fluorene structure, such as by introducing alkyl groups at the C9 position, can subtly alter the HOMO and LUMO energy levels. nih.gov While the sp³-hybridized carbon at the C9 position interrupts the π-conjugation across the bridge, the alkyl substituent's inductive effects can still influence the orbital energies. Compared to unsubstituted fluorene, alkyl substitution can slightly raise the HOMO level, leading to a modest reduction in the HOMO-LUMO gap. nih.govsigmaaldrich.com
Table 2: Representative Frontier Orbital Energies from DFT Calculations Values are illustrative, based on calculations for fluorene and its derivatives. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Fluorene (A-0) | -6.22 | -1.32 | 4.90 |
| Substituted Dibenzofulvene (A-1) | -5.22 | -2.59 | 2.63 |
| This compound (Estimated) | ~ -6.1 | ~ -1.2 | ~ 4.9 |
Time-Dependent Density Functional Theory (TD-DFT) for Theoretical Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. uni.lu It has become a standard method for calculating the excited-state properties of organic molecules, providing valuable insights into their UV-visible absorption and emission spectra. nih.govnih.gov
TD-DFT calculations are employed to predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in an absorption spectrum. nih.gov For a molecule like this compound, the calculations would typically predict strong π-π* transitions characteristic of the fluorene chromophore. The main absorption bands are expected in the UV region. The specific wavelength of maximum absorption (λ_max) and the intensity of the absorption (related to the oscillator strength) can be simulated. fishersci.at
These calculations can also reveal how conformational changes affect the optical properties. For instance, different conformers of this compound may exhibit slightly different absorption spectra. Furthermore, TD-DFT can be used to model fluorescence by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). nih.gov
Table 3: Illustrative TD-DFT Prediction for a Fluorene Derivative This table represents typical data obtained from TD-DFT calculations for simulating a UV-Vis spectrum. fishersci.at
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 4.15 | ~298 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 4.50 | ~275 | 0.15 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.95 | ~250 | 0.30 | HOMO → LUMO+1 |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the determination of reaction pathways and activation energies, providing a detailed understanding of how a reaction proceeds. fishersci.catci-chemical-trading.com
For the fluorene system, computational studies can elucidate its formation mechanisms. For example, the gas-phase synthesis of the 9H-fluorene core has been explored theoretically. One proposed pathway involves the reaction of a benzyl (B1604629) radical with a phenyl radical, which proceeds through several intermediates and transition states to form the fused ring system. acs.org Quantum chemical calculations can model the energetics of each step, including radical additions and cyclization events, to determine the most favorable reaction pathway. Such studies are crucial for understanding the formation of polycyclic aromatic hydrocarbons in various environments, from combustion to interstellar space. acs.orgtci-chemical-trading.com
Reactivity and Mechanistic Studies of 9 Propyl 9h Fluorene Derivatives
Reaction Mechanisms Involving the 9-Position Reactivity
The C-9 position of the fluorene (B118485) core is readily accessible for chemical modification, such as the attachment of alkyl or aryl groups. researchgate.net This reactivity is central to many synthetic strategies.
Propargylic Carbocation Intermediates in Functionalization Reactions
The functionalization of fluorene derivatives bearing a propargyl group (a three-carbon unit with a C≡C triple bond) at the 9-position often involves carbocationic intermediates. In studies involving coplanar 9-(phenylethynyl)-9H-fluoren-9-ols, which are a type of propargylic alcohol, reactions with various nucleophiles like 2-aminobenzamides are catalyzed by boron trifluoride (BF₃·OEt₂). thieme-connect.dethieme-connect.com While one might anticipate a reaction pathway proceeding through a standard propargylic carbocation, research indicates that the reactivity can be inverted. thieme-connect.de Instead of a propargylic cation, a plausible mechanism involving the formation of an allene (B1206475) carbocation intermediate has been proposed. thieme-connect.dethieme-connect.com This pathway leads to the synthesis of highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. thieme-connect.dethieme-connect.com The specific intermediate formed—be it a propargylic or allenyl cation—is influenced by the conformational arrangement of the aryl groups attached to the propargylic alcohol. thieme-connect.de
Nucleophilic Substitution Reactions of 9,9-Bis(methoxymethyl)-9H-fluorene
9,9-Bis(methoxymethyl)-9H-fluorene is a key derivative where the substituents at the 9-position are themselves reactive sites. The methoxymethyl groups on this compound can be replaced by other functional groups through nucleophilic substitution reactions. evitachem.com The specific reagents and conditions of the reaction dictate the outcome, highlighting the compound's versatility as a synthetic intermediate for more complex molecules. evitachem.com
The synthesis of 9,9-bis(methoxymethyl)-9H-fluorene typically begins with the hydroxymethylation of fluorene using paraformaldehyde in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base, followed by etherification. evitachem.comgoogle.com For instance, the intermediate 9,9-bis(hydroxymethyl)fluorene can be treated with methyl iodide or dimethyl sulfate (B86663) to yield the final product. evitachem.comgoogle.com This derivative is notably used as an internal electron donor in Ziegler-Natta catalyst systems for producing polypropylene (B1209903). evitachem.comchemicalbook.com
Carbon-Hydrogen (C-H) Activation and Subsequent Functionalization Strategies
Direct C-H activation has become a powerful tool in organic synthesis for its atom and step economy. rsc.org This strategy avoids the need for pre-functionalized starting materials and can provide more environmentally benign pathways to valuable compounds. mdpi.com In the context of fluorene derivatives, C-H activation presents a direct route to functionalization.
A notable example is the iron-catalyzed peroxidation of 9-alkyl-9H-fluorenes via selective C-H functionalization at the quaternary C-9 position. rsc.org This reaction, which proceeds through a radical pathway, efficiently introduces a peroxide group. The same catalytic system is also effective for the peroxidation of 9H-fluorenes. rsc.org Such reactions are part of a broader effort to develop C-H functionalization chemistry for novel materials, as these methods can access building blocks that are difficult to obtain through traditional synthesis. mdpi.com The primary challenges in C-H activation remain achieving high reactivity for the typically inert C-H bond and controlling regioselectivity within a molecule that may have multiple C-H sites. mdpi.com
Stereochemical Aspects and Conformational Dynamics of Fluorene Derivatives
The three-dimensional structure of fluorene derivatives plays a critical role in their properties and reactivity. This includes the study of different spatial arrangements of atoms (stereoisomers) and the energy required to interconvert between them.
Rotational Barriers and E/Z Isomerization at Substituted Fluorene Cores
When a double bond is exocyclic to the fluorene C-9 position, as in 9-alkylidene-fluorenes, the possibility of E/Z isomerism arises. The interconversion between these isomers requires surmounting a significant energy barrier, corresponding to rotation around the C=C double bond. mdpi.com
For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides yields products like (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.dethieme-connect.com The stereochemistry of these products has been confirmed as the (Z)-isomer by single-crystal X-ray diffraction analysis. thieme-connect.de Further reaction in the presence of N-bromosuccinimide (NBS) can lead to the corresponding (E)-isomer. thieme-connect.dethieme-connect.com The E/Z isomerization process is a key step in the function of light-driven molecular motors, where photochemical energy is used to overcome the rotational barrier and induce unidirectional motion. rsc.orgpnas.orgnih.gov In these systems, a light-induced E→Z isomerization creates a high-energy, metastable state, which then thermally relaxes back to a stable state through a different pathway, completing a rotational cycle. rsc.orgnih.gov For imine-based systems, isomerization can occur either through rotation or a nitrogen inversion mechanism. pnas.org
Intermolecular Interactions and Supramolecular Assembly
The planar and aromatic nature of the fluorene core facilitates various non-covalent intermolecular interactions, which guide the self-assembly of molecules into larger, ordered supramolecular structures. researchgate.net
The most prominent of these forces is π-π stacking between the electron-rich aromatic rings of adjacent fluorene units. researchgate.netnih.gov These interactions are crucial in the formation of structures like nanofibers and hydrogels when fluorene moieties are conjugated to peptides. nih.gov In addition to π-π stacking, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also significant in the crystal packing of fluorene derivatives. mdpi.comrsc.org
X-ray crystallography studies have revealed that these interactions can lead to unique and well-defined architectures. For instance, certain dithienofluorene derivatives assemble into supramolecular helical structures. acs.orgnih.gov The introduction of alkyl substituents onto the fluorene backbone can weaken these intermolecular interactions, which in turn affects physical properties like melting point and solubility. rsc.org The interplay of these non-covalent forces is also evident in the formation of coordination polymers and metal-organic frameworks (MOFs) when fluorene derivatives interact with metal ions. rsc.org
Advanced Applications of 9 Propyl 9h Fluorene and Its Derivatives in Materials Science
Organic Optoelectronic Materials and Devices
Derivatives of 9-Propyl-9H-fluorene are integral to the progress of organic optoelectronic devices. Their rigid and planar structure, coupled with high photoluminescent quantum yields and good thermal stability, makes them prime candidates for active components in these technologies. tcichemicals.comnih.gov These materials can be tailored through chemical synthesis to fine-tune their electronic energy levels, facilitating efficient charge injection, transport, and recombination, which are critical processes for the functioning of devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Organic Light-Emitting Diodes (OLEDs)
The fluorene (B118485) architecture is a cornerstone in the development of materials for OLEDs, a technology celebrated for its high contrast, wide viewing angles, and application in flexible displays. fishersci.at Fluorene-based compounds are frequently used in the emissive layer of OLEDs, where their inherent properties lead to bright and stable light output.
Achieving efficient and stable deep-blue emission remains a significant challenge in OLED technology. Fluorene derivatives are particularly promising for this purpose due to their intrinsically large band-gap. tcichemicals.comfishersci.at Researchers have designed materials consisting of oligofluorenyl blocks connected to electron-donating and electron-withdrawing groups. This molecular design facilitates the balanced injection and transport of both holes and electrons, leading to devices with high efficiency, excellent color purity, and enhanced stability. tcichemicals.com
For instance, a series of blue-light-emitting oligomers (D1, D2, and D3) based on fluorenyl blocks demonstrated impressive performance in solution-processed OLEDs. The device using D2 as the emitter achieved a maximum external quantum efficiency (EQE) of 6.1%. tcichemicals.com
| Emitter | Max. Brightness (cd/m²) | Max. EQE (%) | CIE Coordinates |
| D1 | 10,030 | 2.6 | (0.15, 0.12) |
| D2 | 15,350 | 6.1 | (0.15, 0.13) |
| D3 | 19,416 | 4.5 | (0.15, 0.14) |
| Data sourced from a study on fluorene-based oligomers for blue OLEDs. tcichemicals.com |
Exciplexes, or excited-state complexes formed between an electron donor and an acceptor molecule, offer a powerful strategy to enhance OLED efficiency. Fluorene derivatives are frequently employed in these systems. For example, 9,9-bis[4-(9-carbazolyl)phenyl]fluorene (CPF) and its tert-butyl substituted derivative (CPTBF) have been used as electron donors with an acceptor molecule (PO-T2T) to form highly efficient blue exciplexes. The introduction of bulky tert-butyl groups in CPTBF increased the effective contact area between the donor and acceptor, boosting the device's EQE to 11.9%. wikipedia.org
In another approach, a ternary exciplex system was created using two donor materials, including a fluorene derivative, and one acceptor. This strategy, which employs multiple reverse intersystem crossing (RISC) channels, led to a highly efficient green-emitting OLED. fishersci.ca Furthermore, red phosphorescent OLEDs have been fabricated using an m-MTDATA:OXD-7 exciplex as the host for a dendrimer guest that contains 9,9-di-n-propyl-9H-fluoren-2-yl units. Thermally annealing the emissive layer of these devices led to a significant performance improvement, achieving a maximum EQE of 14.8%. nih.gov
| Exciplex System | Guest Emitter | Max. EQE (%) | Emission Color |
| CPTBF:PO-T2T | - | 11.9 | Blue |
| m-MTDATA:OXD-7 | Ir(tDCpq)3 | 14.8 | Red |
| Performance data for various fluorene-based exciplex OLEDs. wikipedia.orgnih.gov |
Design of Blue Light-Emitting Materials
Organic Field-Effect Transistors (OFETs)
The application of this compound derivatives extends to OFETs, the fundamental building blocks of plastic electronics. cenmed.com A notable example is the n-type organic semiconductor [2-({7-(9,9-di-n-propyl-9H-fluoren-2-yl}benzo[c] cenmed.comnih.govnih.govthiadiazol-4-yl)methylene]malononitrile, known as K12. nih.govnih.govfishersci.com This material can be processed from solution or by vacuum deposition and forms highly ordered microcrystalline structures. nih.govfishersci.com
The performance of OFETs based on K12 is highly dependent on the processing conditions, such as the annealing temperature and the nature of the dielectric surface. The highest electron mobility achieved was 2.4 × 10⁻³ cm²/V·s for spin-coated films on a silicon dioxide dielectric modified with poly(propylene-co-1-butene) (PPCB). cenmed.comnih.govnih.govfishersci.com This high mobility is attributed to the formation of large crystal domains and a near trap-free interface provided by the PPCB treatment. nih.gov
| Dielectric Surface Treatment | Annealing Temp. (°C) | Mobility (cm²/V·s) | ON/OFF Ratio |
| HMDS | 75 | 6.6 × 10⁻⁴ | 7 × 10³ |
| PPCB | 75 | 2.4 × 10⁻³ | 1 × 10⁴ |
| Performance of K12-based n-type OFETs under different surface treatments. nih.gov |
Organic Photovoltaics (Solar Cells)
In the quest for renewable energy, organic photovoltaics (OPVs) have gained attention as a lightweight and potentially low-cost solar technology. sigmaaldrich.comnih.gov Fluorene derivatives, including those with 9-alkylidene-9H-fluorene units, are valuable building blocks for creating narrow band-gap conjugated polymers used in the active layer of high-efficiency bulk heterojunction solar cells. fishersci.ca A key role for these materials is within the hole-transporting layer (HTL), which is crucial for efficient charge extraction from the light-absorbing layer to the anode. sigmaaldrich.com
Derivatives of this compound have proven to be exceptional hole-transporting materials (HTMs), particularly in the context of highly efficient perovskite solar cells (PSCs). fishersci.atthegoodscentscompany.com These materials can be designed to have suitable energy levels that align well with the perovskite active layer, facilitating efficient hole extraction and transport while blocking electrons. sigmaaldrich.com
A novel dopant-free polymeric HTM, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), demonstrated a champion power conversion efficiency (PCE) of 16.82% in air-processed inverted PSCs, significantly outperforming the commercial standard PEDOT:PSS (13.8%). fishersci.at The superiority of PFTPA is attributed to its well-aligned energy levels, high hole mobility, and the formation of a favorable interface with the perovskite layer. fishersci.at
Similarly, a simple, low-cost HTM based on a 9,9-dihexyl-9H-fluorene core (FMT) achieved an impressive PCE of 19.06% in a planar p-i-n PSC without the need for performance-enhancing dopants. thegoodscentscompany.com Furthermore, spiro[fluorene-9,9′-xanthene] (SFX) based HTMs have also been developed, showing high PCEs of up to 19.84% in PSCs, rivaling the performance of the well-known and more expensive Spiro-OMeTAD. americanelements.comnih.gov
| HTM Material | Solar Cell Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PFTPA | Inverted PSC | 16.82 | 1.13 | 19.66 | 75.7 |
| FMT | p-i-n PSC | 19.06 | - | - | - |
| X60 (SFX-based) | PSC | 19.84 | - | - | - |
| PEDOT:PSS (Control) | Inverted PSC | 13.80 | 1.00 | - | - |
| Performance summary of various fluorene-based HTMs in perovskite solar cells. fishersci.atthegoodscentscompany.comamericanelements.com |
Low Band Gap Polymer Design for High Efficiency
The design of low band gap conjugated polymers is a cornerstone for creating high-efficiency organic photovoltaic (OPV) devices. A key strategy involves alternating electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone. google.comacs.org Fluorene derivatives are often employed as potent electron-donating units due to their electron-rich nature and excellent charge carrier mobility. researchgate.net
A significant advancement in polymer design involves modifying the hybridization of the carbon at the 9-position of the fluorene ring. researchgate.net While traditional polyfluorenes feature a sp³-hybridized carbon at this position, creating a sp²-hybridized carbon via an alkylidene bridge, such as in 9-alkylidene-9H-fluorene derivatives, enhances the planarity of the polymer backbone. researchgate.net This increased planarity facilitates closer π-π stacking in the solid state, which improves charge mobility and broadens the absorption profile of the material. researchgate.net
One notable example is the donor-acceptor copolymer PAFDTBT , which incorporates a 9-alkylidene-9H-fluorene unit. researchgate.net This polymer exhibits a low band gap of 1.84 eV and a deep-lying highest occupied molecular orbital (HOMO) energy level of -5.32 eV. researchgate.net When used in bulk heterojunction polymer solar cells with an fullerene acceptor, PAFDTBT-based devices achieved a power conversion efficiency (PCE) of 6.2% with a high fill factor of 0.70. researchgate.net This performance underscores the potential of 9-alkylidene-9H-fluorene as a building block for highly efficient solar cell materials. researchgate.net
Similarly, other fluorene-based copolymers have been developed to achieve low band gaps for broad solar spectrum harvesting. For instance, copolymers incorporating indenofluorene units with benzothiadiazole (PIF-DBT ) or thienopyrazine (PIF-DTP ) have shown low optical band gaps of 1.9 eV and 1.6 eV, respectively. researchgate.net These materials demonstrate that the combination of fluorene-based donors with strong acceptors is an effective strategy for tuning the electronic properties required for efficient photovoltaic applications. acs.orgresearchgate.net
Chemical and Optical Sensing Applications
Fluorene and its derivatives are excellent fluorophores, characterized by high quantum yields and chemical stability, making them ideal candidates for the development of chemical sensors. researchgate.net The C-9 position is easily functionalized, allowing for the attachment of specific receptor units that can selectively bind to target analytes, leading to a detectable change in the fluorescence signal. acs.org
Fluorescence-Based Sensing Mechanisms for Ions and Other Analytes
Fluorene-based sensors operate through various mechanisms, most commonly photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). acs.orgnih.govrsc.org
In a typical PET-based sensor, the fluorene fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons. In the absence of an analyte, the fluorescence of the fluorene unit is "quenched" because an electron from the receptor is transferred to the excited fluorophore. Upon binding of a target ion to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescence response. acs.org
The CHEF mechanism is another prominent process for "turn-on" sensors. rsc.org In this design, a receptor moiety is conjugated with the fluorene fluorophore. The free receptor often has rotational or vibrational modes that dissipate the excited-state energy, resulting in low fluorescence. When the receptor binds to a metal ion, it forms a rigid, planar complex. nih.gov This increased rigidity restricts non-emissive decay pathways and enhances the fluorescence quantum yield. nih.govrsc.org For example, a fluorene–pyridine linked imine conjugate, HAFPA , demonstrates significant fluorescence enhancement upon binding with Zn²⁺ and Cd²⁺ ions due to the CHEF effect. rsc.org
Fluorescence quenching is another sensing mechanism, often utilized for detecting electron-deficient molecules like nitroaromatic explosives. acs.org In this case, the excited fluorene-based polymer donates an electron to the analyte, which quenches the fluorescence. acs.org
The table below summarizes various fluorene-based sensors and their operating mechanisms.
| Sensor Name/Type | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |
| Fluorenone-based Schiff bases | I⁻ | Inhibition of ICT, turn-on | 8.0 nM | nih.gov, researchgate.net |
| Water-soluble fluorene polymer with pseudo crown | Pb²⁺ | Fluorescence turn-on | 4 µM | rsc.org |
| Fluorene-based conjugated polymers | TNP (Explosive) | PET, fluorescence quenching | 3.2 pM | acs.org |
| Fluorene with azacrown ether groups (FTC ) | Fe³⁺ | Fluorescence quenching | - | rsc.org |
| HAFPA (fluorene-pyridine imine conjugate) | Zn²⁺, Cd²⁺ | CHEF, turn-on | - | rsc.org |
Selectivity and Sensitivity Enhancement in Fluorene-Based Sensors
Enhancing the selectivity and sensitivity of sensors is crucial for their practical application. In fluorene-based systems, this is primarily achieved by carefully designing the molecular receptor attached to the fluorene signaling unit. rsc.orgmdpi.com
Selectivity is imparted by creating a binding pocket (receptor) that is sterically and electronically complementary to the target analyte. For instance, a dicarboxylate pseudo crown ether was incorporated into a fluorene polymer to create a sensor highly selective for lead ions (Pb²⁺). rsc.org Similarly, fluorenone-based sensors with hydroxyl-substituted aromatic units as receptors show high selectivity for iodide (I⁻) ions over a range of other anions. nih.gov The choice of functional groups in the receptor is critical; for example, introducing specific groups can tune the affinity towards certain metal cations. mdpi.com
Sensitivity is often enhanced by designing sensors that operate on a "turn-on" fluorescence mechanism. nih.govresearchgate.net This approach is generally more sensitive than fluorescence quenching because it minimizes false positive signals that can be caused by other quenching species in the environment. nih.gov The CHEF mechanism is particularly effective in this regard, as it can lead to a very large increase in fluorescence intensity upon analyte binding. rsc.org Another strategy involves using conjugated polymers, which can amplify the sensory response. The exciton (B1674681) migration along the polymer chain means that a single binding event can quench the emission of many fluorophore units, leading to a significant signal change and thus higher sensitivity. acs.org For example, fluorene-based conjugated polymers have been used to detect the explosive 2,4,6-trinitrophenol (TNP) with picomolar sensitivity. acs.org
Catalytic Applications of Fluorene Derivatives
The rigid, planar structure of the fluorene system and the ease of functionalization at the C-9 position make its derivatives valuable in the field of catalysis, both as internal electron donors in Ziegler-Natta systems and as ligands for transition metal-catalyzed reactions. lyzhongdachem.comrsc.org
Internal Electron Donors in Ziegler-Natta Catalysis
In the production of isotactic polypropylene (B1209903) using Ziegler-Natta (Z-N) catalysts, internal electron donors (IEDs) are critical components. They are adsorbed onto the MgCl₂ support along with the titanium species (typically TiCl₄) and play a crucial role in controlling the stereoselectivity of the polymerization. acs.org Fluorene derivatives, particularly 9,9-bis(methoxymethyl)fluorene (BMMF ), have emerged as highly effective IEDs. lyzhongdachem.comacs.org
The function of BMMF is to modulate the electronic environment of the titanium active sites. lyzhongdachem.com Its two ether functionalities can coordinate to the magnesium chloride support, influencing the adsorption of TiCl₄ and the subsequent formation of active sites. acs.org This coordination is believed to deactivate non-stereospecific catalytic sites, thereby increasing the isotacticity of the resulting polypropylene. lyzhongdachem.comresearchgate.net Catalysts prepared using BMMF as an IED have demonstrated the ability to produce polypropylene with very high isotacticity (>97%) and high catalytic activity. researchgate.net For example, one study reported a catalyst activity of 130 kg of polypropylene per gram of catalyst. researchgate.net
The performance of these catalysts is highly dependent on the loading amount of the internal donor. google.com Research has shown that there is an optimal loading percentage for fluorene-based donors to achieve maximum catalytic activity and desired polymer properties. google.com
The table below presents data on the performance of a Ziegler-Natta catalyst using a fluorene-based internal electron donor.
| Internal Electron Donor | Donor Content (%) | Catalytic Activity (kg PP/g cat) | Polymer Isotacticity (%) | Reference |
| 9,9-bis(methoxymethyl)fluorene | 9.5 | 56 | 98.5 | google.com |
| 9,9-bis(methoxymethyl)fluorene | - | 130 | >97 | researchgate.net |
Ligand Design for Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)
Fluorene derivatives are also used to construct ligands for homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov The fluorenyl group can be incorporated into a larger ligand structure, often tethered to another donor group like an amine or a phosphine, to create a chelating ligand. rsc.org These "tethered" ligands can stabilize the transition metal center and influence the outcome of the catalytic cycle.
A notable application is in the palladium-catalyzed synthesis of complex organic structures like fluorene-based spirocycles. nih.govrsc.org In one "two-in-one" strategy, a Pd(0) catalyst is used for the spiroannulation of o-iodobiaryls with bromonaphthols. nih.govrsc.org This reaction proceeds through a five-membered aryl-aryl palladacyclic intermediate. rsc.org The design of the ligand system is crucial for the efficiency and selectivity of this transformation. While not always a direct part of the primary ligand, fluorene-based starting materials are key to building the final complex products, demonstrating the utility of the fluorene scaffold in designing substrates for advanced catalytic transformations. nih.gov The development of new ligands, including those based on fluorene, is essential for discovering novel catalytic reactions and for synthesizing valuable molecules for materials science and pharmaceuticals. nih.govresearchgate.net
Organocatalysis in Asymmetric Synthesis
While the direct application of this compound in organocatalysis is not extensively documented, the broader class of fluorene derivatives, particularly those functionalized at the C9 position, has shown significant promise in asymmetric synthesis. The fluorenyl group can serve as a bulky and sterically demanding scaffold in the design of chiral catalysts. For instance, N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, derived from 9-bromo-9-phenylfluorene, are valuable chiral educts for asymmetric synthesis. orgsyn.org The inherent chirality and conformational rigidity of these fluorene-based structures are crucial for inducing enantioselectivity in chemical reactions.
Research has demonstrated the use of chiral phosphoric acid (CPA) catalysts in the kinetic and dynamic kinetic resolution of complex molecules, such as saddle-shaped eight-membered azaheterocycles. researchgate.net These advanced catalytic systems often rely on intricate molecular frameworks where fluorene-like structures can contribute to creating a well-defined chiral environment around the catalytic center, essential for high levels of stereocontrol.
Polymer Chemistry and Conjugated Materials Science
The fluorene moiety is a fundamental building block in the field of conjugated polymers due to its high thermal and photochemical stability, strong blue fluorescence, and excellent charge-carrying capabilities. sioc-journal.cnresearchgate.netresearchgate.net The introduction of alkyl chains, such as propyl groups, at the 9-position of the fluorene unit is a critical strategy to enhance the solubility and processability of these polymers without significantly disrupting the electronic conjugation of the polymer backbone. nih.gov
Polyfluorene derivatives and copolymers are typically synthesized through metal-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polymerizations. researchgate.netresearchgate.net These methods allow for the creation of high molecular weight polymers with well-defined structures. The incorporation of this compound or other 9,9-dialkylfluorene units into the polymer chain is a common practice to ensure good solubility in organic solvents, which is essential for solution-based processing techniques like spin-coating and printing. researchgate.net
The resulting polyfluorenes are known for their strong blue emission, making them highly desirable for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The electronic properties of these polymers, including their absorption and emission spectra, can be tuned by copolymerizing fluorene units with other aromatic or heteroaromatic monomers. This approach allows for the creation of materials with a wide range of colors and functionalities. For example, copolymers incorporating electron-donating and electron-accepting units can lead to materials with lower band gaps and altered emission colors.
A variety of fluorene-based copolymers have been synthesized and characterized. For instance, novel fluorene-based conjugated copolymers have been prepared via Suzuki coupling reactions, exhibiting pseudo-reversible redox behavior and blue light emission with a band gap of approximately 2.9 eV. bilkent.edu.trscispace.commetu.edu.tr The introduction of different functional groups and comonomers allows for the fine-tuning of the polymers' photophysical properties. researchgate.netresearchgate.net
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. Polyfluorene derivatives, including those with propyl substituents, have been extensively investigated for their electrochromic applications. researchgate.netbilkent.edu.tr The change in color is due to the reversible redox reactions (oxidation and reduction) of the conjugated polymer backbone.
In their neutral state, polyfluorenes are typically transparent or lightly colored. bilkent.edu.tr Upon oxidation, they form charge carriers (polarons and bipolarons) that introduce new electronic transitions, leading to a significant change in the absorption spectrum and a visible color change. For example, some polyfluorene films are transparent in their neutral state and become dark violet when oxidized. bilkent.edu.trscispace.com
The performance of electrochromic materials is evaluated based on several parameters, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and coloration efficiency. Research has shown that fluorene-based copolymers can exhibit high optical contrast and fast switching times. researchgate.net For instance, a copolymer of anthracene (B1667546) and 3,4-ethylenedioxythiophene (B145204) (EDOT) with a fluorene unit showed a maximum optical contrast of 82% and a switching time of 2.3 seconds. researchgate.net The electrochemical stability of these polymers is also a critical factor, with some materials retaining a high percentage of their electroactivity after thousands of switching cycles. researchgate.net
| Polymer/Copolymer System | Neutral State Color | Oxidized State Color | Optical Contrast (%) | Switching Time (s) | Coloration Efficiency (cm²/C) |
| Poly[(9,9-bis{propenyl}-9H-fluorene)-co-(9,9-dihexyl-9H-fluorene)] (P1) | Transparent | Dark Violet | - | - | - |
| Poly[(9,9-bis{carboxymethylsulfonyl-propyl}fluorenyl-2,7-diyl)-co-(9,9-dihexyl-9H-fluorene)] (P2) | Transparent | Dark Violet | - | < P1 and P3 | 352 at 540 nm |
| P(EDOT-F-EDOT) | - | - | 25.8 at 500 nm | 1.2 | 220 |
| PD-1 | Brown | Light Green | 42.36 at 1600 nm | - | - |
| PD-2 | Gray Green | Transparent Light Green | 67.74 at 1620 nm | - | - |
Synthesis and Properties of Polyfluorene Derivatives and Copolymers
Two-Photon Absorbing Materials for Advanced Photonics
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon has applications in areas such as 3D microfabrication, high-resolution imaging, and optical data storage. optica.org Fluorene derivatives, including those with propyl groups, have emerged as a promising class of materials for 2PA applications due to their large π-conjugated systems and high fluorescence quantum yields. sioc-journal.cnnih.gov
The design of efficient 2PA materials often involves creating molecules with a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) architecture. nih.gov In these systems, the fluorene unit typically serves as the π-bridge, connecting electron-donating and electron-accepting groups. The introduction of alkyl chains, such as propyl groups, at the C9 position enhances solubility, which is crucial for practical applications. nih.gov
The 2PA cross-section (σ₂) is a measure of a material's two-photon absorptivity. Research has shown that fluorene derivatives can exhibit high σ₂ values. For example, a symmetrical fluorene derivative with benzothiazole (B30560) as an electron-withdrawing group exhibited a peak 2PA cross-section of 6000 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. ucf.edu The strategic incorporation of functionalities like thiophene (B33073) and alkynes into the fluorene core can further enhance the 2PA cross-section values. nih.gov
| Fluorene Derivative Type | Key Structural Features | Peak 2PA Cross-Section (GM) | Wavelength (nm) |
| Symmetrical A-π-A | Benzothiazole acceptors | 6000 | 600 |
| D-π-A with Thiophene/Alkyne | Diphenylamino donor, Benzothiazole acceptor | 220-1060 | 730-860 |
| Phosphonate-substituted | Phosphonate acceptor | 650 | - |
| Nitro-substituted | Nitro acceptor | 1300 | - |
Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹
Photochromic Materials Based on Fluorene Scaffolds
Photochromic materials are compounds that can undergo a reversible transformation between two isomers with different absorption spectra upon irradiation with light. scientific.net This property makes them suitable for applications in optical switches, data storage, and smart windows. The fluorene scaffold has been incorporated into photochromic systems, often in combination with other photoactive molecules like diarylethenes. scientific.netucf.edu
Diarylethenes are a well-known class of photochromic compounds that exhibit excellent thermal stability and fatigue resistance. scientific.net By incorporating a fluorene unit into a diarylethene molecule, it is possible to modulate the photochromic properties and introduce additional functionalities, such as fluorescence. scientific.net The fluorene's rigid and planar structure can influence the photocyclization and cycloreversion quantum yields of the diarylethene unit.
For example, a novel photochromic compound based on a diarylethene bearing a fluorene ring has been synthesized. scientific.net This compound exhibited a color change from blue to dark blue upon irradiation with UV light, corresponding to the transformation from its open-ring to its closed-ring isomer. scientific.net The development of photochromic polymers based on fluorene and dithienylethene units has also been reported, with the color of the closed isomeric form being tunable based on the comonomer used. jcu.edu.aujcu.edu.au These materials are promising for the development of multifunctional organic electronic devices. jcu.edu.aujcu.edu.au
Structure Activity and Structure Property Relationship Studies of 9 Propyl 9h Fluorene and Derivatives
Influence of 9-Position Substituents on Electronic, Optical, and Electrochemical Properties
Substituents at the 9-position of the fluorene (B118485) core play a pivotal role in dictating the electronic, optical, and electrochemical behavior of the resulting molecules. The nature of these substituents can alter the hybridization of the C9 carbon, which in turn affects the planarity and conjugation of the entire system. nih.govchem-soc.si
Systematic studies have shown that the substituents at the C9 position can significantly interact with the fluorene backbone, leading to substantial modifications of the electronic structure. aip.org For instance, replacing the sp3-hybridized carbon at the 9-position with an sp2-hybridized carbon, as seen in 9-alkylidene-9H-fluorene derivatives, enhances the planar conformation. researchgate.net This increased planarity facilitates closer packing of polymer backbones in the solid state, which can improve absorption profiles. researchgate.net
The introduction of different functional groups at the 9-position directly impacts key electronic parameters. For example, modifying fluorene with N-donor substituents to form dibenzofulvene derivatives leads to a significant reduction in the energy gap. mdpi.com Theoretical and experimental studies on a series of such derivatives revealed that the highest occupied molecular orbital (HOMO) is primarily located on the N-donor substituent, while the lowest unoccupied molecular orbital (LUMO) is dominated by the dibenzofulvene fragment. mdpi.com This separation of frontier orbitals is a direct consequence of the C9 modification.
The choice of substituent also has a profound effect on the optical properties. The absorption and emission wavelengths can be tuned by altering the electron-donating or electron-withdrawing nature of the C9 substituent. chem-soc.si For example, introducing an electron-donating N,N-diphenyl-4-vinylaniline group at the 2 and 7 positions and a N,N-diethyl-4-vinylaniline branch at the 9-position results in a material with significant two-photon absorption properties. chem-soc.si
Electrochemical properties are also highly sensitive to C9 substitution. The oxidation and reduction potentials, and consequently the HOMO and LUMO energy levels, can be precisely controlled. In a study of N-donor substituted dibenzofulvenes, the oxidation potential was significantly lowered, and the process became fully reversible, which is a desirable characteristic for hole-transporting materials. mdpi.com
| Compound/Derivative Class | Nature of 9-Position Substituent | Impact on Electronic Properties | Impact on Optical Properties | Impact on Electrochemical Properties | Reference |
| 9-Alkylidene-9H-fluorenes | sp2-hybridized carbon | Enhanced planarity, closer packing | Improved absorption profiles | Lowered energy gap | researchgate.net |
| Dibenzofulvene Derivatives | N-donor substituents | Reduced energy gap, HOMO on substituent | Bathochromic shift in absorption | Lowered, reversible oxidation potential | mdpi.com |
| Branched Fluorene Derivative | N,N-diethyl-4-vinylaniline | Intramolecular charge transfer | Two-photon absorption, fluorescence quenching | Not specified | chem-soc.si |
| Oligofluorenes | Dialkyl, diaryl, spiro-linked | Substantial modification of electronic structure | Dependent on substituent type | Substitution-dependent properties | aip.org |
Correlation of Molecular Structure with Material Performance and Device Efficiency
In the context of OLEDs, the structure of fluorene-based emitters and host materials is critical. mdpi.comresearchgate.net The substituents at the 9-position influence charge transport properties and photoluminescence efficiency. mdpi.com For example, attaching bulky substituents at the C9 position can prevent intermolecular interactions that often lead to aggregation-induced quenching, thereby enhancing the efficiency and stability of blue-light-emitting materials. sciengine.com The use of spiro-configured fluorene derivatives, where two fluorene units are linked via a common spiro-carbon at the C9 position, is a powerful strategy to achieve high thermal stability and create a rigid, well-defined structure that is beneficial for device performance. researchgate.netacs.org
The correlation between molecular structure and device performance is also evident in OSCs. The design of donor-acceptor copolymers based on fluorene derivatives is a key area of research. For instance, a polymer incorporating a planar alkylidene-fluorene unit, which promotes compact packing and efficient π-π stacking, demonstrated improved thermal stability and a favorable morphology for charge separation and transport when blended with an acceptor material. mdpi.com The power conversion efficiency (PCE) of solar cells is highly dependent on factors like the polymer's band gap, energy levels (HOMO/LUMO), and its ability to form an optimal bulk heterojunction morphology with the acceptor. researchgate.netrsc.org Research has shown that even the length of alkyl chains on the 9-position of the fluorene moiety can influence the molecular weight of resulting polymers, which in turn affects the band gap and absorption characteristics. rsc.org
A study on hole-transporting materials (HTMs) for perovskite solar cells highlighted the critical role of molecular structure in hole extraction. nih.gov By strategically placing aliphatic substituents, researchers could influence molecular planarity, energy levels, and charge transport properties, leading to a wide range of power conversion efficiencies from 9% to 16.8%. nih.gov This underscores the importance of precise molecular engineering to optimize device performance. nih.gov
| Device Type | Key Structural Feature | Impact on Material Properties | Impact on Device Performance | Reference |
| OLED | Bulky C9 substituents | Prevents aggregation | Enhanced efficiency and stability | sciengine.com |
| OLED | Spiro-configuration at C9 | High thermal stability, rigid structure | Improved device longevity and performance | researchgate.netacs.org |
| OSC | Planar alkylidene-fluorene unit | Promotes π-π stacking, good thermal stability | Improved morphology and PCE | mdpi.com |
| OSC | Long alkyl chains at C9 | Higher molecular weight polymer | Lowered band gap, altered absorption | rsc.org |
| Perovskite SC | Strategic placement of aliphatic groups | Tuned planarity and energy levels | Optimized hole extraction, PCE up to 16.8% | nih.gov |
Modulating Conjugation Length and Molecular Planarity for Tunable Properties
The introduction of substituents at the C9 position of fluorene is a primary method to control molecular planarity. The tetrahedral sp3 carbon in 9,9-dialkylfluorenes acts as an insulating spacer, effectively separating the substituents from the conjugated backbone. aip.org However, creating a double bond at the C9 position to form dibenzofulvene derivatives forces the C9 carbon into an sp2 configuration, which enhances the planarity of that molecular fragment. nih.gov This increased planarity can lead to a more extended π-conjugation, resulting in bathochromic (red) shifts in absorption and emission spectra. mdpi.com Conversely, bulky substituents at the C9 position can induce steric hindrance, causing a twist in the fluorene backbone and reducing the effective conjugation length.
The concept of extending π-conjugation is central to designing materials with specific absorption and emission characteristics. spiedigitallibrary.org This can be achieved by copolymerizing fluorene units with other aromatic or heteroaromatic moieties. nih.gov The choice of the co-monomer and the substitution pattern directly influences the electronic communication along the polymer backbone. For example, studies on fluorene-9-ylidene malononitrile (B47326) derivatives showed that 3,6-substituted fluorene allows for more efficient electronic communication compared to 2,7-substitution. spiedigitallibrary.org
| Structural Modification | Effect on Molecular Geometry | Consequence for Conjugation | Impact on Properties | Reference |
| sp2 hybridization at C9 | Increased planarity of the molecular fragment | More extended π-conjugation | Red-shift in absorption/emission | nih.govmdpi.com |
| Bulky substituents at C9 | Steric hindrance, backbone twisting | Reduced effective conjugation length | Blue-shift in absorption/emission | chem-soc.si |
| Copolymerization | Altered backbone coplanarity | Extended or interrupted conjugation | Tunable absorption/emission spectra | nih.gov |
| Substitution pattern (e.g., 3,6- vs 2,7-) | Affects electronic communication pathway | More or less efficient conjugation | Varied intramolecular charge transfer | spiedigitallibrary.org |
| End-capping units | Influences overall molecular conformation | Modifies extent of π-conjugation | Tuned photophysical properties | mdpi.com |
Future Perspectives and Emerging Research Directions for 9 Propyl 9h Fluorene Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of 9-alkylfluorene derivatives, including 9-Propyl-9H-fluorene, is moving towards greener and more efficient methodologies. Traditional synthesis methods often rely on harsh reaction conditions, stoichiometric use of strong bases, and complex product mixtures that are difficult to separate.
Future research is focused on developing catalytic systems that operate under milder conditions, reduce waste, and improve atom economy. Key areas of development include:
Catalytic Alkylation: A significant advancement is the use of catalysts for the alkylation of the fluorene (B118485) C9 position. For instance, a simple and efficient protocol using potassium tert-butoxide (t-BuOK) as a catalyst for the alkylation of fluorene with alcohols has been developed, yielding 9-monoalkylfluorenes in near-quantitative amounts under mild conditions. rsc.org This method represents a "green" alternative to traditional approaches that required high temperatures and large quantities of strong bases. rsc.org Another approach uses aldehydes or ketones as catalysts with bases like CsOH for the C-alkylation of fluorenes with alcohols, providing a practical and green method for synthesizing 9-monoalkylated fluorenes with high selectivity. researchgate.net
Continuous Flow Chemistry: The application of continuous flow technology to reactions like the Grignard reaction for producing 9-aryl-fluoren-9-ols has shown remarkable improvements over batch processes. rsc.org This method allows for kilogram-scale production at room temperature with significantly higher yields (>99% vs. 45% in batch), reduced raw material costs, and a 92.57% reduction in the environmental impact factor (E-factor). rsc.org Such process intensification offers a new green production route for fluorene derivatives. rsc.org
Multicomponent Reactions (MCRs): MCRs are being explored for the efficient, one-pot synthesis of complex fluorene-based structures. These reactions combine three or more reactants in a single step, offering high atom economy and simplified purification processes. acs.org For example, a multi-component reaction involving anilines, dimedone, 9-fluorenone (B1672902), and other reagents has been used to create novel hexahydroquinoline derivatives fused with a fluorene unit. acs.org
These novel synthetic strategies prioritize sustainability by minimizing hazardous reagents, reducing energy consumption, and simplifying production, paving the way for the broader application of this compound and related compounds. ijsetpub.comjchemrev.comrsc.orgresearchgate.net
Advancements in In-Situ Spectroscopic Characterization Techniques
Understanding the intricate details of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. In-situ spectroscopic techniques, which monitor reactions in real-time within the reaction vessel, are becoming indispensable tools in fluorene chemistry.
Recent advancements in this area include:
In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for simultaneous structure identification and quantification. acs.org The development of compact, benchtop NMR spectrometers has made this technique more accessible for monitoring both batch and continuous flow reactions. acs.orgbeilstein-journals.org In-situ NMR allows for the detailed investigation of chemical kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms. acs.org For instance, by integrating LED illumination with an NMR spectrometer, researchers have successfully studied rapid photocatalytic reactions, determining rate laws for processes that are complete in under two minutes. nih.gov This capability is crucial for developing new light-driven syntheses involving fluorene derivatives. However, it's important to note that the monitoring method (e.g., static tube vs. online flow) can significantly affect the observed kinetic rates, highlighting the need for careful experimental design. researchgate.net
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are also increasingly used for in-situ reaction monitoring. acs.org They can provide real-time information about the formation and consumption of species during a reaction, complementing the data obtained from NMR.
By providing a continuous stream of data, these in-situ techniques enable chemists to gain a deeper understanding of the reaction pathways involved in the synthesis of this compound, leading to more rational process optimization and control. acs.orgbeilstein-journals.org
Rational Design and High-Throughput Screening of Fluorene-Based Materials
The unique electronic and photophysical properties of the fluorene core make it a valuable component in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.netmdpi.com The future of this field lies in the rational design of new fluorene-based materials with tailored properties, accelerated by high-throughput screening methods.
Rational Molecular Design: This approach involves strategically modifying the chemical structure of the fluorene molecule to achieve desired properties. growingscience.comacs.org The substitution at the C9 position is particularly important; introducing alkyl chains like the propyl group in this compound enhances solubility and processability. researchgate.net Further modifications at the C2 and C7 positions can tune the electronic structure, bandgap, and charge transport characteristics. mdpi.com For example, creating donor-acceptor (D-A) copolymers by alternating electron-rich fluorene units with electron-deficient units can precisely control the emission color and electronic properties for specific applications. mdpi.com A rational design that promotes the formation of the planar "β-phase" in polyfluorenes has been shown to result in organic lasers with lower thresholds. acs.org
High-Throughput Screening (HTS): Once new candidate molecules are designed, HTS allows for their rapid evaluation. Instead of synthesizing and testing each compound individually, HTS techniques can screen libraries of compounds to identify those with the most promising properties. For conjugated polymers, this can involve automated synthesis and characterization or virtual screening using computational models.
The table below summarizes how structural modifications on the fluorene core, a concept central to the design of this compound, can influence material properties.
| Structural Modification | Target Property | Effect | Application Example |
| Alkyl chains at C9 (e.g., propyl, octyl) | Solubility, Processability | Increases solubility in organic solvents, enabling solution-based device fabrication. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Donor/Acceptor units at C2/C7 | Bandgap, Emission Color | Alternating units narrows the bandgap and shifts emission to longer wavelengths (e.g., red). | Red-Emitting Polymers for OLEDs |
| Bulky/Supramolecular groups | Chain Conformation (β-phase) | Induces planarization of the polymer backbone, improving spectral stability and gain. | Organic Lasers |
| Phenylacetylene substituents at C2/C7 | π-Conjugation | Extends the π-conjugated system, influencing absorption and emission spectra. | Blue Emitters for OLEDs |
This synergy between rational design and HTS is accelerating the discovery of novel, high-performance materials based on the fluorene scaffold. growingscience.com
Integration of Computational Predictions and Machine Learning in Fluorene Compound Design
The combination of computational chemistry and machine learning (ML) is revolutionizing the design of new materials, including fluorene derivatives. researchgate.net This data-driven approach allows for the rapid prediction of material properties and the screening of vast chemical spaces, significantly reducing the time and cost associated with experimental trial-and-error.
Computational Chemistry (DFT): Quantum chemistry methods like Density Functional Theory (DFT) are crucial for predicting the electronic and optical properties of molecules from first principles. rsc.org For fluorene-based polymers, DFT can calculate properties like the HOMO-LUMO gap, which correlates with the material's optical band gap. rsc.org These calculations provide fundamental insights into structure-property relationships. chemrxiv.org
Machine Learning (ML) Models: While powerful, DFT calculations can be computationally expensive. ML models can be trained on datasets of experimental results or DFT calculations to learn the complex relationships between a molecule's structure and its properties. researchgate.netchemrxiv.org Once trained, these models can predict the properties of new, unseen fluorene derivatives almost instantly. For example, ML models have been successfully developed to predict the glass transition temperature and optical band gaps of conjugated polymers with high accuracy. rsc.orgresearchgate.net Recurrent neural networks (RNNs) have even been used to predict absorption spectra directly from coarse-grained polymer representations, bridging the gap between large-scale simulations and experimental observables. pnas.org
Accelerated Discovery Workflow: The integration of these tools creates a powerful workflow for materials discovery. A researcher can generate a virtual library of thousands of potential this compound derivatives with different substituents. An ML model can then rapidly screen this library to identify a small number of candidates with the highest predicted performance. These top candidates can then be studied more rigorously with DFT calculations before being prioritized for experimental synthesis and testing. This approach, combining DFT with ML, has been shown to accurately predict the band gaps of newly synthesized conjugated polymers, demonstrating its power for both interpolation and extrapolation. chemrxiv.org
This fusion of computation and artificial intelligence is paving the way for the inverse design of fluorene-based materials, where desired properties are specified first, and ML models then generate the chemical structures most likely to exhibit them.
Q & A
Basic: What synthetic routes are commonly employed for 9-Propyl-9H-fluorene, and what critical parameters influence yield?
This compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. A common method involves reacting fluorene with 1-bromopropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:
- Catalyst stoichiometry : Excess AlCl₃ can lead to side reactions (e.g., over-alkylation).
- Temperature : Optimal yields are achieved at 50–70°C; higher temperatures promote decomposition.
- Solvent : Non-polar solvents like toluene improve regioselectivity .
Table 1 : Comparison of reaction conditions and yields from recent studies:
| Method | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 60 | 78 | |
| Grignard alkylation | Mg | RT | 65 |
Advanced: How do steric effects from the propyl group influence the crystallographic packing of this compound?
The propyl substituent introduces steric hindrance, disrupting π-π stacking observed in unsubstituted fluorenes. Single-crystal X-ray diffraction (SC-XRD) reveals a twisted fluorene backbone (dihedral angle ~15°–25°), reducing intermolecular interactions. This distortion is critical for applications requiring tunable solid-state luminescence. To resolve packing ambiguities, refine data using SHELXL (e.g., anisotropic displacement parameters for propyl carbons) and validate with Hirshfeld surface analysis .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H NMR shows distinct resonances for the propyl chain (δ 0.8–1.5 ppm) and fluorene protons (δ 7.2–7.8 ppm). ¹³C NMR confirms substitution at C9 (δ 40–45 ppm for the quaternary carbon).
- MS : High-resolution MS (HRMS) identifies the molecular ion [M⁺] at m/z 212.156 (calculated for C₁₆H₁₈).
- IR : Absence of C-Br stretches (~500 cm⁻¹) confirms complete alkylation .
Advanced: How can conflicting NMR and SC-XRD data on substituent conformation be reconciled?
Discrepancies often arise from dynamic rotational isomerism of the propyl group in solution (NMR timescale) versus static conformations in crystals (SC-XRD). To resolve this:
Perform variable-temperature NMR to observe coalescence of propyl signals.
Use DFT calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformers.
Cross-validate with Raman spectroscopy for solid-state vibrational modes .
Basic: What safety precautions are required when handling this compound in the laboratory?
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Ventilation : Use a fume hood to avoid inhalation of fine particulates.
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
Advanced: What strategies optimize the photoluminescence quantum yield (PLQY) of this compound derivatives?
PLQY is enhanced by:
- Substituent engineering : Electron-donating groups (e.g., -OCH₃) at C2/C7 positions extend conjugation.
- Aggregation control : Blend with poly(methyl methacrylate) (PMMA) to suppress concentration quenching.
- Excited-state tuning : Time-resolved fluorescence spectroscopy identifies non-radiative decay pathways (e.g., triplet states) for suppression via heavy-atom effects .
Basic: How is purity assessed for this compound, and what impurities are common?
- HPLC : Use a C18 column (UV detection at 254 nm) to quantify residual fluorene (<0.5% acceptable).
- GC-MS : Detects volatile byproducts (e.g., unreacted 1-bromopropane).
- Elemental analysis : %C deviation >0.3% indicates incomplete alkylation .
Advanced: Why do computational models often underestimate the HOMO-LUMO gap of this compound?
Density functional theory (DFT) typically neglects solvent and solid-state polarization effects. To improve accuracy:
Apply polarizable continuum models (PCM) for solvation.
Incorporate many-body perturbation theory (GW approximation) for excitonic effects.
Validate against UV-vis spectra (e.g., λ_max ~320 nm in cyclohexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
